molecular formula C9H11BrN2 B12972008 1-(6-Bromopyridin-3-YL)cyclobutanamine

1-(6-Bromopyridin-3-YL)cyclobutanamine

Cat. No.: B12972008
M. Wt: 227.10 g/mol
InChI Key: WNAOOZXXPGXBRW-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-YL)cyclobutanamine is a brominated pyridine derivative featuring a cyclobutanamine substituent. This compound combines a pyridine ring substituted with bromine at the 6-position and a cyclobutane ring fused to an amine group at the 3-position. Bromine’s electron-withdrawing nature and steric bulk may influence reactivity, binding affinity, and metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H11BrN2/c10-8-3-2-7(6-12-8)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2

InChI Key

WNAOOZXXPGXBRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CN=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Bromopyridin-3-YL)cyclobutanamine can be achieved through several synthetic routes. One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with cyclobutanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is typically carried out in an organic solvent like toluene at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Bromopyridin-3-YL)cyclobutanamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-(6-Bromopyridin-3-YL)cyclobutanamine has been studied for its potential as a therapeutic agent. Its structural similarities to other biologically active compounds suggest it may exhibit various pharmacological effects:

  • Inhibition of Enzymes and Receptors : The compound has shown promise in inhibiting specific enzymes and receptors, including integrins, which are implicated in inflammatory diseases and certain cancers. For instance, it has demonstrated selectivity for the α4β7 integrin, making it a candidate for further investigation in treating conditions such as ulcerative colitis and Crohn's disease.
  • Anticancer Activity : The compound's unique structure may contribute to its anticancer properties. Preliminary studies indicate that derivatives of 1-(6-Bromopyridin-3-YL)cyclobutanamine can induce apoptosis in cancer cells, warranting further exploration in cancer therapy.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of 1-(6-Bromopyridin-3-YL)cyclobutanamine has provided insights into how modifications to its structure can enhance its biological activity. For example, altering the substituents on the pyridine ring or cyclobutane can lead to variations in potency and selectivity against specific biological targets.

Synthesis of 1-(6-Bromopyridin-3-YL)cyclobutanamine

The synthesis of 1-(6-Bromopyridin-3-YL)cyclobutanamine typically involves several key steps:

  • Formation of Cyclobutane Ring : The cyclobutane framework can be synthesized through various cyclization reactions involving appropriate precursors.
  • Bromination of Pyridine : The introduction of bromine into the pyridine ring can be achieved via electrophilic bromination methods.
  • Coupling Reactions : Finally, coupling reactions are employed to link the cyclobutane moiety with the brominated pyridine.

This multi-step synthesis allows for the incorporation of different functional groups that can enhance the compound's properties.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of 1-(6-Bromopyridin-3-YL)cyclobutanamine:

  • A study published in Clinical Translational Science examined the compound's effects on inflammatory pathways, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .
  • Another research initiative focused on its anticancer properties, demonstrating that derivatives could inhibit tumor growth in preclinical models .

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclobutanamine involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the cyclobutanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • The chloro analog (CAS 1256810-23-7) shares the cyclobutanamine group but replaces bromine with chlorine, reducing molecular weight by ~44 g/mol. This substitution may alter electronic properties and biological interactions .
  • Propanol derivatives () replace the cyclobutanamine with hydroxyl groups, significantly affecting polarity and solubility.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Property 1-(6-Bromopyridin-3-YL)cyclobutanamine 1-(6-Chloropyridin-3-yl)cyclobutanamine 1-(6-Bromopyridin-3-yl)propan-2-ol
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Likely polar aprotic solvents Higher in polar solvents
Stability Stable under recommended storage Stable under recommended storage Sensitive to oxidation

Notes:

  • The cyclobutanamine group may enhance basicity compared to alcohol derivatives, influencing solubility in acidic media .
  • Bromine’s larger atomic radius compared to chlorine may reduce stability due to weaker C–Br bonds .

Hazard Profiles

Safety data for 1-(Aminomethyl)cyclobutanamine () and structural analogs provide insights:

Compound GHS Hazards Precautions
1-(Aminomethyl)cyclobutanamine H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) Use gloves, eye protection, and ventilation; avoid dust formation
1-(6-Chloropyridin-3-yl)cyclobutanamine Hazard data not explicitly reported Assume similar risks to brominated analog
1-(6-Bromopyridin-3-yl)propan-2-ol Hazard data not explicitly reported Likely flammable; avoid open flames

Critical Differences :

  • Brominated compounds may release toxic hydrogen bromide gas during decomposition, necessitating additional precautions during handling .
  • Cyclobutanamine derivatives exhibit acute toxicity (H302) and require stringent personal protective equipment (PPE) .

Research Findings

  • Halogen Effects : Chloro analogs are often less reactive in nucleophilic substitution than bromo derivatives due to weaker C–Cl bonds. Bromine’s polarizability may enhance binding in enzyme inhibition studies .
  • Functional Group Impact : Cyclobutanamine’s strained ring may increase metabolic stability compared to linear amines or alcohols, making it advantageous in drug design .
  • Data Gaps: No direct studies on the target compound’s pharmacokinetics or toxicity are available in the provided evidence. Further research is recommended to quantify its physicochemical and biological properties .

Biological Activity

1-(6-Bromopyridin-3-YL)cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(6-Bromopyridin-3-YL)cyclobutanamine has the following chemical structure:

  • Molecular Formula : C10H12BrN2
  • Molecular Weight : 243.12 g/mol

This compound features a cyclobutanamine core with a brominated pyridine substituent, which is significant for its biological interactions.

The biological activity of 1-(6-Bromopyridin-3-YL)cyclobutanamine is primarily attributed to its interaction with various biological targets, including:

  • Monoamine Transporters : Similar to other piperidine derivatives, it may act as a blocker at monoamine transporters, influencing neurotransmitter levels and neuronal activity.
  • Enzyme Interactions : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antimicrobial and Antiparasitic Activity

Research indicates that compounds with similar structures have demonstrated efficacy against various pathogens. For instance, studies on pyridine-substituted compounds have shown promising results in inhibiting lactate transporters in malaria parasites, suggesting that 1-(6-Bromopyridin-3-YL)cyclobutanamine could exhibit similar properties .

Cytotoxicity and Safety Profiles

In vitro studies are essential for assessing the cytotoxic effects of new compounds. Initial assessments indicate that 1-(6-Bromopyridin-3-YL)cyclobutanamine exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of lactate transporter
Neurotransmitter ModulationPotential blockade at monoamine transporters
CytotoxicityLow cytotoxicity in vitro

Case Study: Antimalarial Efficacy

A related study explored the use of pyridine derivatives against malaria parasites. Compounds structurally similar to 1-(6-Bromopyridin-3-YL)cyclobutanamine were tested for their ability to inhibit the PfFNT transporter. Results showed significant inhibition with submicromolar EC50 values in vitro, indicating potential for further exploration in vivo .

Conclusion and Future Directions

The biological activity of 1-(6-Bromopyridin-3-YL)cyclobutanamine presents promising avenues for research, particularly in the fields of neuropharmacology and infectious disease treatment. Future studies should focus on:

  • In Vivo Efficacy : Assessing the pharmacokinetics and bioavailability in animal models.
  • Mechanistic Studies : Further elucidating the specific interactions with biological targets.
  • Safety Evaluations : Comprehensive toxicological assessments to ensure safety for therapeutic use.

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